molecular formula C13H10ClN3O3S B2680791 N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide CAS No. 946287-39-4

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Cat. No.: B2680791
CAS No.: 946287-39-4
M. Wt: 323.75
InChI Key: ZTDSKECFEXUWRF-UHFFFAOYSA-N
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Description

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core substituted with a chlorine atom at the 7-position and a methoxy group at the 4-position. The isoxazole-5-carboxamide moiety is linked via a nitrogen atom to the benzothiazole ring, with a methyl group at the 3-position of the isoxazole.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O3S/c1-6-5-9(20-17-6)12(18)16-13-15-10-8(19-2)4-3-7(14)11(10)21-13/h3-5H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDSKECFEXUWRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide typically involves a multi-step process:

    Formation of the Benzo[d]thiazole Core: The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved by reacting 2-aminothiophenol with 4-chloro-3-methoxybenzaldehyde under acidic conditions to form 7-chloro-4-methoxybenzo[d]thiazole.

    Isoxazole Ring Formation: The next step involves the formation of the isoxazole ring. This can be done by reacting 3-methyl-2-butanone oxime with an appropriate acylating agent to form 3-methylisoxazole.

    Coupling Reaction: Finally, the benzo[d]thiazole derivative is coupled with the isoxazole derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the nitro group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro group, where it can be replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an anti-inflammatory and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic effects in treating inflammatory diseases and infections.

    Industry: Used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide exerts its effects involves the inhibition of specific enzymes and pathways:

    Molecular Targets: The compound targets enzymes such as cyclooxygenase (COX) involved in the inflammatory response.

    Pathways: It inhibits the COX pathway, reducing the production of pro-inflammatory mediators like prostaglandins.

Comparison with Similar Compounds

Structural Analogues in Anti-Tubercular Research

Benzothiazole derivatives with nitro, fluoro, and chloro substituents have been synthesized for anti-tubercular applications. For example, Hazra et al. developed compounds such as N-((1-(7-chloro-6-fluoro-5-nitrobenzo[d]thiazol-2-yl)phenyl-1H-pyrazol-4-yl)methylene)-3-substituted isonicotinohydrazide, which demonstrated enhanced efficacy against Mycobacterium tuberculosis . Key structural differences include:

  • Substituent Effects: The target compound lacks the nitro and fluoro groups present in Hazra’s derivatives, which are critical for binding to mycobacterial enzymes.
  • Heterocyclic Linkers: The isoxazole-carboxamide group in the target compound differs from the pyrazole-isonicotinohydrazide moieties in Hazra’s work, which are designed to mimic nicotinamide adenine dinucleotide (NAD) structures for enzyme inhibition.

Table 1: Comparison of Anti-Tubercular Benzothiazole Derivatives

Compound Substituents on Benzothiazole Linked Heterocycle Key Activity Reference
Target Compound 7-Cl, 4-OCH3 3-methylisoxazole-5-carboxamide Not reported
Hazra et al. (102a–c, 106a–c) 7-Cl, 6-F, 5-NO2 Pyrazole-isonicotinohydrazide Anti-tubercular

Isoxazole-Containing Analogues

The synthesis of N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide () involves a similar isoxazole-carboxamide framework but replaces the benzothiazole with a thiophene ring . Key distinctions include:

  • Substituent Positioning: The diethylamino group in the thiophene derivative enhances solubility but may reduce membrane permeability compared to the chloro-methoxybenzothiazole.

Table 2: Isoxazole-Carboxamide Derivatives

Compound Core Heterocycle Substituents Functional Group Reference
Target Compound Benzothiazole 7-Cl, 4-OCH3 3-methylisoxazole
Compound (45p) Thiophene 5-methylthiophen-2-yl Diethylaminophenyl

Cardioprotective Thiazole Derivatives

highlights N-[4-(4-methoxyphenyl)-thiazol-2-yl]-N1-(4,5,6,7-tetrahydro-3H-azepin-2-yl)-hydrazine hydrobromide , which outperforms reference drugs like Levocarnitine in reducing hypoxia-induced muscle contraction . Comparisons with the target compound reveal:

  • Biological Target : The cardioprotective compound acts on smooth muscle hypoxia pathways, whereas benzothiazole-isoxazole hybrids (e.g., the target compound) may target microbial or inflammatory pathways.

Table 3: Thiazole/Benzothiazole Derivatives with Therapeutic Activity

Compound Core Structure Key Substituents Activity Reference
Target Compound Benzothiazole 7-Cl, 4-OCH3, isoxazole Hypothetical antimicrobial
Compound Thiazole 4-methoxyphenyl, azepine Cardioprotective

Key Research Findings and Implications

  • Anti-Tubercular Potential: The chloro and methoxy substituents on the benzothiazole ring may modulate lipophilicity and target engagement compared to nitro-fluoro analogs .
  • Synthetic Flexibility : The isoxazole-carboxamide group, as demonstrated in , allows for modular synthesis, enabling rapid derivatization for structure-activity relationship (SAR) studies .
  • Therapeutic Diversification : Structural variations (e.g., thiophene vs. benzothiazole) significantly alter biological targets, emphasizing the need for tailored design in drug discovery .

Biological Activity

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its activity in various pharmacological contexts.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC14H12ClN3O2S
Molecular Weight307.78 g/mol
CAS Number1286703-70-5

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. In particular, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, indicating potential as a therapeutic agent for bacterial infections. The mechanism of action is believed to involve inhibition of bacterial enzyme systems, although further studies are needed to elucidate specific pathways .

Anticancer Activity

The anticancer potential of this compound has been investigated in vitro against several cancer cell lines, including breast (MCF-7) and liver (Hep3B) cancer cells. Results indicate that the compound exhibits significant cytotoxicity with IC50 values ranging from 15.48 μg/ml to 39.80 μg/ml depending on the cell line tested. Notably, compounds derived from isoxazole structures often demonstrate promising anticancer activity due to their ability to induce apoptosis and inhibit cell proliferation .

Enzyme Inhibition

In addition to antibacterial and anticancer activities, this compound has been assessed for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. The inhibition of AChE suggests potential applications in treating neurodegenerative diseases like Alzheimer’s, while urease inhibition could be beneficial in managing conditions related to urease-producing bacteria .

Case Studies

  • Anticancer Efficacy : A study evaluated a series of isoxazole derivatives, including this compound, revealing that specific modifications could enhance activity against Hep3B cells significantly.
  • Enzyme Inhibition : Another investigation focused on the inhibition of urease by this compound, demonstrating a strong inhibitory effect which could lead to new treatments for infections caused by urease-producing pathogens.

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